
5-Amino-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile: is a member of the 5-aminopyrazole derivatives family, known for their bioactive properties. This compound is utilized in various fields, including pharmaceuticals and agrochemicals, due to its versatile chemical structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of p-methyl-benzoylacetonitrile with hydrazine derivatives. The reaction proceeds through the formation of hydrazones, which then cyclize to form the pyrazole ring . This process can be carried out under reflux conditions in ethanol.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free microwave-assisted synthesis has been explored to reduce environmental impact and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a starting material for synthesizing various bioactive fused polycyclic pyrazoles and triazines . It serves as a building block for complex molecular architectures.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Pharmaceutical applications include the development of new drugs targeting specific enzymes or receptors. The compound’s bioactivity makes it a candidate for anti-inflammatory, antimicrobial, and anticancer agents .
Industry: In the agrochemical industry, the compound is used to develop new pesticides and herbicides due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparaison Avec Des Composés Similaires
- 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole
- 5-Amino-3-(4-bromophenyl)pyrazole
- 5-Amino-3-(2-thienyl)pyrazole
Comparison: Compared to its analogs, 5-Amino-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile exhibits unique reactivity due to the presence of the cyano group, which can participate in additional chemical transformations. This makes it a versatile intermediate for synthesizing a wide range of bioactive compounds .
Propriétés
Formule moléculaire |
C11H10N4 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H10N4/c1-7-2-4-8(5-3-7)10-9(6-12)11(13)15-14-10/h2-5H,1H3,(H3,13,14,15) |
Clé InChI |
SWUAKDRDFUUISX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=NN2)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)
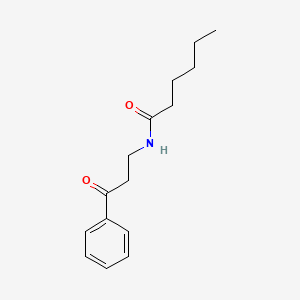
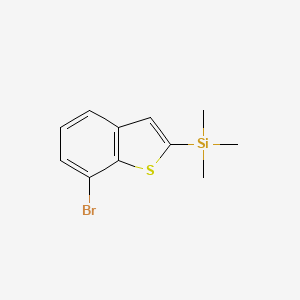
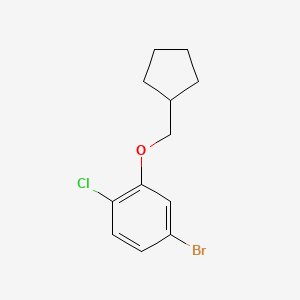
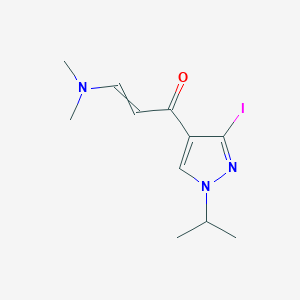
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
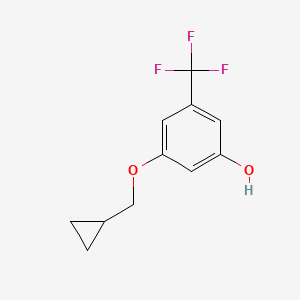
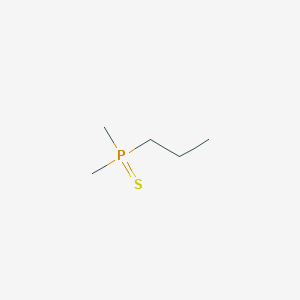
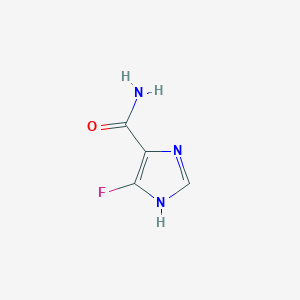
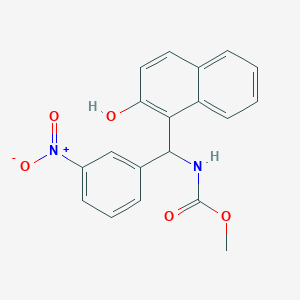
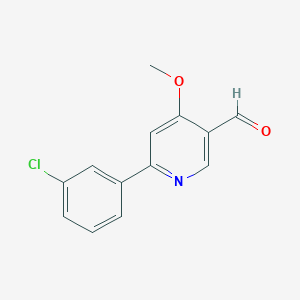
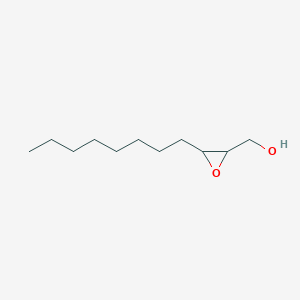
![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
